molecular formula C18H16N6O B10989026 N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10989026
M. Wt: 332.4 g/mol
InChI Key: ICAGBYRRQQQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Tetrazole Formation: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The indole and tetrazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could potentially modify the tetrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzamide or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and tetrazole groups can interact with proteins, enzymes, or receptors, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-(1-methyl-1H-indol-4-yl)-4-(5-phenyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the methyl groups and the combination of indole and tetrazole rings, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)14-8-6-13(7-9-14)18(25)19-16-4-3-5-17-15(16)10-11-23(17)2/h3-11H,1-2H3,(H,19,25)

InChI Key

ICAGBYRRQQQMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.